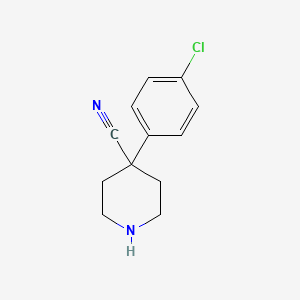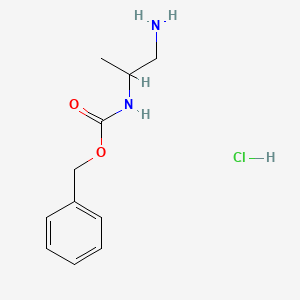
2-N-Cbz-丙烷-1,2-二胺盐酸盐
描述
2-N-Cbz-Propane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C11H16N2O2·HCl. It is a white crystalline solid that is soluble in water and organic solvents. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
科学研究应用
2-N-Cbz-Propane-1,2-diamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Utilized in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Cbz-Propane-1,2-diamine hydrochloride typically involves the protection of propane-1,2-diamine with a benzyloxycarbonyl (Cbz) group. The reaction is carried out using benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of 2-N-Cbz-Propane-1,2-diamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
化学反应分析
Types of Reactions
2-N-Cbz-Propane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation with hydrogen gas.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amides or imines.
Reduction: Formation of propane-1,2-diamine.
Substitution: Formation of substituted amines or amides.
作用机制
The primary mechanism of action of 2-N-Cbz-Propane-1,2-diamine hydrochloride involves the protection of amine groups. The Cbz group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. The protected amine can then be selectively deprotected using hydrogenolysis, which involves the reduction of the Cbz group to release the free amine.
相似化合物的比较
2-N-Cbz-Propane-1,2-diamine hydrochloride can be compared with other similar compounds such as:
N-Boc-Propane-1,2-diamine: Uses a tert-butyloxycarbonyl (Boc) group for amine protection. Boc is removed under acidic conditions, whereas Cbz is removed by hydrogenolysis.
N-Fmoc-Propane-1,2-diamine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amine protection. Fmoc is removed under basic conditions, while Cbz is removed by hydrogenolysis.
The uniqueness of 2-N-Cbz-Propane-1,2-diamine hydrochloride lies in its stability under both acidic and basic conditions, making it a versatile protecting group in organic synthesis.
属性
IUPAC Name |
benzyl N-(1-aminopropan-2-yl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGLCRZNBCNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634649 | |
| Record name | Benzyl (1-aminopropan-2-yl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-49-9 | |
| Record name | Carbamic acid, N-(2-amino-1-methylethyl)-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1179361-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (1-aminopropan-2-yl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-Hydroxyethyl)(Methyl)Amino]Benzoic Acid](/img/structure/B1612901.png)

![[3-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1612904.png)


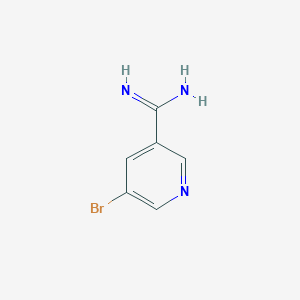
![[2-(Phenoxymethyl)phenyl]methanol](/img/structure/B1612911.png)
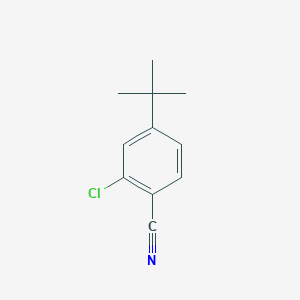
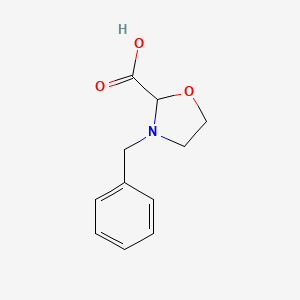

![(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1612915.png)
